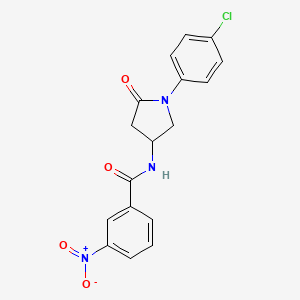

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

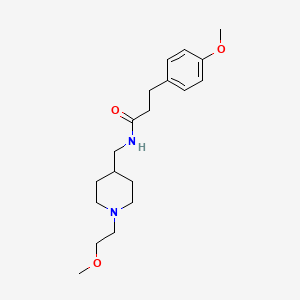

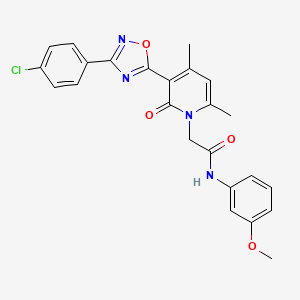

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide, also known as TFB-TICA, is a compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptor CB1.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of related compounds, such as various metabolite analogs including PHI492, PHI493, and PHI495, have been explored due to their potent inhibition of Bruton's tyrosine kinase (BTK). These studies detail the molecular structures, showcasing similarities in hydrogen-bonding networks and crystal packing, emphasizing the importance of intermolecular cyano-amide hydrogen bonding and the conjugated pi-system ensuring planarity (S. Ghosh et al., 2000).

Chemical Reactions and Mechanisms

Research has investigated the reactivity and selectivity of related enamide compounds in chemical reactions. For example, the Bu3SnH-mediated aryl radical cyclisation of enamides for selective synthesis of tetrahydroisoquinoline derivatives and the exploration of sulfur-directed aryl radical cyclization onto enamides for the total synthesis of complex molecules like mappicine ketone demonstrate the versatility and potential of these compounds in synthetic organic chemistry (H. Ishibashi et al., 2000; Issei Kato et al., 2003).

Novel Synthetic Methods

The development of novel synthetic methods for cyanofluoroamides using a cobaltadithiolene complex highlights the innovative approaches in synthesizing related compounds. This method demonstrates the efficiency of generating the desired products under mild reaction conditions, further expanding the toolkit for synthesizing fluorinated compounds (Y. Yokoyama et al., 2004).

Antipathogenic Activity

The antipathogenic activity of thiourea derivatives related to the compound has been studied, revealing significant effects on bacterial cells, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of these derivatives as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Propiedades

IUPAC Name |

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2OS/c16-15(17,18)12(11-4-2-1-3-5-11)8-13(21)20-14(9-19)6-7-22-10-14/h1-5,8H,6-7,10H2,(H,20,21)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGXNFVDNKRSGH-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C=C(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C#N)NC(=O)/C=C(\C2=CC=CC=C2)/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)